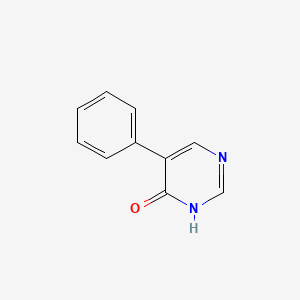
4-Pyrimidinol, 5-phenyl-
Descripción general
Descripción
“4-Pyrimidinol, 5-phenyl-” is a compound that contains a pyrimidine ring, which is an aromatic heterocyclic organic compound similar to pyridine . It has nitrogen atoms at positions 1 and 3 in the ring . The 5-Phenyl-4-pyrimidinol molecule contains a total of 22 bond(s); 14 non-H bond(s), 9 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 amidine derivative .
Synthesis Analysis
The synthesis of 4-Pyrimidinol, 5-phenyl- or similar compounds often involves reactions with various reagents. For instance, the synthesis of some pyrimidine derivatives was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Another study reported the synthesis of 5H-imidazo[4,5-c]pyridines analogues and 4H-imidazo[4,5-b]pyridines by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding .Molecular Structure Analysis
The molecular structure of 5-Phenyl-4-pyrimidinol contains total 22 bond(s); 14 non-H bond(s), 9 multiple bond(s), 1 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 amidine derivative . High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 5-Phenyl-4-pyrimidinol have been created .Chemical Reactions Analysis
The chemical reactions involving 4-Pyrimidinol, 5-phenyl- or similar compounds can be complex. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Another study reported the reaction of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one/-thione with ethyl acetoacetate (EA) afforded moderate to good yields .Aplicaciones Científicas De Investigación
Anticancer Activity
Pyrimidines, including 5-phenylpyrimidin-4-ol, have been explored for their potential as anticancer agents . For instance, pyrimidine rings have shown promising results in breast cancer cell lines . Additionally, certain derivatives of pyrazolo [3,4-d]pyrimidin-4-ol, which could include 5-phenylpyrimidin-4-ol, have demonstrated good to moderate anticancer activity against various cancer cell lines .
Anti-Infective Properties
Pyrimidine-based drugs have been used in anti-infective therapeutics . This suggests that 5-phenylpyrimidin-4-ol could potentially be used in the development of new anti-infective drugs.
Immunology and Immuno-Oncology
Pyrimidines have had a major impact in the field of immunology and immuno-oncology . This implies that 5-phenylpyrimidin-4-ol could be used in the development of drugs for these fields.
Neurological Disorders
Pyrimidines have been used in the treatment of neurological disorders . Therefore, 5-phenylpyrimidin-4-ol could potentially be used in the development of drugs for treating such disorders.
Chronic Pain and Diabetes Mellitus
Pyrimidines have also been used in the treatment of chronic pain and diabetes mellitus . This suggests that 5-phenylpyrimidin-4-ol could potentially be used in the development of drugs for these conditions.
Antioxidant Applications
Pyrimidines have been reported to possess antioxidant applications . This suggests that 5-phenylpyrimidin-4-ol could potentially be used in the development of antioxidant drugs.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been associated with neuroprotective and anti-neuroinflammatory properties . They have shown promising results in human microglia and neuronal cell models .
Biochemical Pathways
Pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Pharmacokinetics
The optimization of pharmacokinetic properties is a common focus in the development of pyrimidine derivatives . Factors such as terminal half-lives and oral bioavailability are often considered to enhance the therapeutic potential of these compounds.
Result of Action
Pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The suzuki–miyaura cross-coupling reaction, commonly used in the synthesis of pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that these compounds may be relatively stable under a variety of environmental conditions .
Propiedades
IUPAC Name |
5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(6-11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDUKPHQUPBKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176971 | |
| Record name | 4-Pyrimidinol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinol, 5-phenyl- | |
CAS RN |
22433-69-8 | |
| Record name | 5-Phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



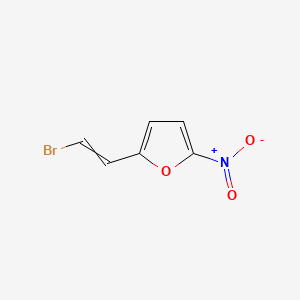





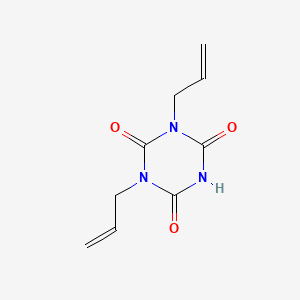
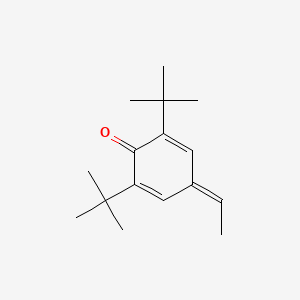

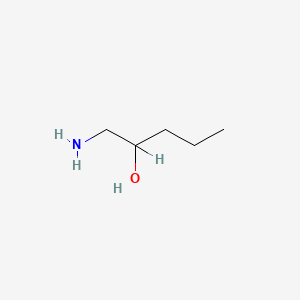


![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
